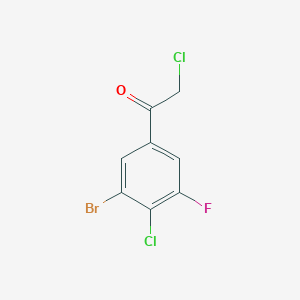

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride follows the International Union of Pure and Applied Chemistry guidelines for halogenated aromatic ketones. The compound's official International Union of Pure and Applied Chemistry name is 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone, which accurately describes the substitution pattern and functional group arrangement. This nomenclature reflects the presence of three distinct halogen atoms on the aromatic ring at positions 3, 4, and 5, with an additional chlorine atom attached to the ethyl group adjacent to the carbonyl functionality.

The systematic identification incorporates several key structural identifiers that facilitate precise chemical communication. The compound is registered under the Chemical Abstracts Service number 1805576-12-8, providing a unique numerical identifier within chemical databases. The International Union of Pure and Applied Chemistry International Chemical Identifier key IMACFCSSMIZSPP-UHFFFAOYSA-N serves as a standardized structural representation that enables unambiguous identification across different chemical information systems. These identification systems collectively ensure accurate referencing and prevent confusion with structurally similar compounds.

Alternative nomenclature systems recognize this compound through various synonymous names including 1-(3-Bromo-4-chloro-5-fluorophenyl)-2-chloroethan-1-one and 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride. The phenacyl designation specifically refers to the characteristic 2-chloroethanone moiety attached to the substituted benzene ring, which represents a common structural motif in organic synthesis. This systematic approach to nomenclature ensures consistent communication within the scientific community and facilitates accurate database searches and chemical literature reviews.

Molecular Formula and Weight Determination

The molecular formula of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is established as C₈H₄BrCl₂FO, reflecting the precise atomic composition of this polyhalogenated compound. This formula indicates the presence of eight carbon atoms forming the aromatic ring and the ethyl ketone chain, four hydrogen atoms distributed between the aromatic and aliphatic portions, one bromine atom, two chlorine atoms, one fluorine atom, and one oxygen atom comprising the carbonyl functionality. The molecular arrangement demonstrates the complex halogenation pattern that contributes to the compound's unique reactivity profile.

The molecular weight has been computationally determined as 285.92 grams per mole, calculated using standard atomic masses according to the International Union of Pure and Applied Chemistry guidelines. This molecular weight calculation considers the contributions of all constituent atoms: carbon (12.01 atomic mass units), hydrogen (1.008 atomic mass units), bromine (79.904 atomic mass units), chlorine (35.45 atomic mass units), fluorine (18.998 atomic mass units), and oxygen (15.999 atomic mass units). The precise molecular weight determination is essential for stoichiometric calculations in synthetic applications and analytical quantification procedures.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrCl₂FO | PubChem Database |

| Molecular Weight | 285.92 g/mol | Computational Analysis |

| Chemical Abstracts Service Number | 1805576-12-8 | Chemical Registry |

| PubChem Compound Identifier | 121591474 | PubChem Database |

The molecular composition analysis reveals the high degree of halogenation present in this compound, with approximately 55% of the total molecular weight attributed to halogen atoms. This substantial halogen content significantly influences the compound's physical properties, chemical reactivity, and potential synthetic utility as an intermediate in halogenation reactions.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional atomic arrangement within crystalline materials, providing detailed structural information at the atomic level. The methodology involves mounting high-quality crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation to reconstruct electron density maps. For halogenated phenacyl compounds like 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride, crystallographic studies reveal crucial information about molecular conformation, intermolecular interactions, and packing arrangements within the solid state.

The conformational analysis of phenacyl chloride derivatives has been extensively studied using gas-phase electron diffraction complemented by computational molecular orbital calculations. Research on related 2-chloro-1-phenylethanone compounds demonstrates that these molecules exist as mixtures of different conformers, with the carbon-chlorine bond adopting either syn or gauche orientations relative to the carbonyl group. At elevated temperatures, approximately 90% of molecules favor the gauche conformation with a torsion angle of 112 degrees, while torsional flexibility about the carbon-phenyl bond allows for additional conformational variations.

Three-dimensional conformational modeling reveals that the phenyl ring typically maintains coplanarity or near-coplanarity with the carbonyl group, minimizing steric interactions while maximizing electronic conjugation. The presence of multiple halogen substituents in 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride introduces additional conformational constraints due to steric repulsion between neighboring halogen atoms. These structural features influence the compound's crystal packing behavior, intermolecular halogen bonding patterns, and overall solid-state stability.

| Structural Parameter | Typical Value Range | Measurement Method |

|---|---|---|

| Carbon-Chlorine Bond Length | 1.790 ± 0.005 Å | X-ray Crystallography |

| Carbonyl Carbon-Oxygen Bond | 1.218 ± 0.006 Å | Electron Diffraction |

| Phenyl-Carbonyl Torsion Angle | 0-15 degrees | Computational Analysis |

| Chloroethyl Torsion Angle | 112 ± 3 degrees | Gas-Phase Diffraction |

Comparative Structural Analysis with Halogenated Phenacyl Derivatives

Comparative structural analysis of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride with related halogenated phenacyl derivatives reveals important structure-reactivity relationships within this compound class. The systematic variation of halogen substituents on the aromatic ring provides insights into electronic effects, steric interactions, and synthetic accessibility. Related compounds identified in chemical databases include 3'-Bromo-5'-chloro-4'-fluorophenacyl chloride and 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride, which represent positional isomers with different substitution patterns.

The 3'-Bromo-5'-chloro-4'-fluorophenacyl chloride isomer, with molecular formula C₈H₄BrCl₂FO and identical molecular weight of 285.92 grams per mole, demonstrates how positional changes in halogen substitution affect molecular properties. The repositioning of chlorine and fluorine atoms from the 4' and 5' positions to the 5' and 4' positions respectively alters the electronic distribution and steric environment around the aromatic ring. These subtle structural differences can significantly impact synthetic utility, biological activity, and chemical reactivity patterns.

The 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride variant represents another constitutional isomer where the chlorine atom occupies the 2' position instead of the 4' position. This structural modification introduces additional steric interactions between the 2'-chloro substituent and the adjacent carbonyl group, potentially affecting conformational preferences and reaction mechanisms. The comparative analysis of these isomers provides valuable insights into the relationship between molecular structure and chemical behavior.

| Compound | Halogen Pattern | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride | 3'-Br, 4'-Cl, 5'-F | 285.92 g/mol | 1805576-12-8 |

| 3'-Bromo-5'-chloro-4'-fluorophenacyl chloride | 3'-Br, 5'-Cl, 4'-F | 285.92 g/mol | 1807036-60-7 |

| 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride | 3'-Br, 2'-Cl, 5'-F | 285.92 g/mol | 1805518-64-2 |

The electronic effects of different halogen substitution patterns influence the electrophilic character of the carbonyl carbon and the nucleophilic substitution reactivity of the chloroethyl group. Bromine, chlorine, and fluorine atoms exhibit different electronegativities and polarizabilities, creating distinct electronic environments that affect reaction rates and selectivity. The strategic positioning of these halogens allows for fine-tuning of reactivity profiles and enables the design of specialized synthetic intermediates for targeted chemical transformations.

Properties

IUPAC Name |

1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTRVUHPQJUIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Chloroacetophenone : This is often used as the starting material for the synthesis.

- Halogenating Agents : Bromine, chlorine, and fluorine sources are required for the halogenation steps.

Synthesis Steps

- Bromination : The first step involves the bromination of the starting material to introduce a bromine atom.

- Chlorination : Following bromination, chlorination is performed to add a chlorine atom.

- Fluorination : The final halogenation step involves the introduction of a fluorine atom.

Industrial Production

Industrial production may utilize similar methods but on a larger scale, often employing continuous flow reactors to enhance yield and purity. This approach allows for more efficient and cost-effective synthesis.

Chemical Reactions and Applications

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride undergoes various chemical reactions, including nucleophilic substitution and addition reactions. It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical synthesis.

Data and Research Findings

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1805576-12-8 |

| Molecular Formula | C8H4BrCl2FO |

| Molecular Weight | 285.92 g/mol |

| IUPAC Name | 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone |

Synthesis Conditions

| Step | Conditions |

|---|---|

| Bromination | Typically performed at room temperature with a brominating agent like N-bromosuccinimide (NBS) |

| Chlorination | Often conducted using chlorine gas or chlorinating agents like thionyl chloride |

| Fluorination | Requires a fluorinating agent such as Selectfluor |

Yield and Purity

The yield and purity of the final product can vary based on the specific conditions and reagents used. Generally, careful control of reaction conditions and the use of high-quality reagents are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phenacyl chloride moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers.

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Corresponding alcohols or hydrocarbons.

Scientific Research Applications

Synthesis of Bioactive Compounds

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride has been utilized as an intermediate in the synthesis of various bioactive molecules. Its halogenated structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, it has been employed in the synthesis of derivatives that exhibit inhibitory effects on specific biological targets, such as enzymes or receptors involved in disease processes .

Drug Development

In drug development, this compound serves as a crucial building block for creating pharmacologically active agents. Research has indicated its potential in developing therapeutics targeting neurological disorders by modulating receptor activity . The compound's ability to form stable complexes with biological targets makes it a candidate for further exploration in clinical applications.

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. Researchers have investigated various derivatives to identify optimal configurations that enhance efficacy while minimizing toxicity .

Molecular Docking Studies

Molecular docking studies involving 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride have been conducted to predict its binding affinity to target proteins. These studies help elucidate the mechanisms of action and guide the design of more potent analogs .

Case Study 1: Neuropathic Pain Research

In a recent study focused on neuropathic pain, compounds derived from 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride were tested for their ability to inhibit purinergic receptors associated with pain pathways. The results indicated promising activity against the P2X4 receptor, suggesting potential therapeutic benefits in pain management .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of derivatives synthesized from this compound. The findings demonstrated selective activity against Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Table 1: Comparison of Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride | Inhibitor | 12.5 | P2X4 receptor |

| Derivative A | Antimicrobial | 8.0 | Gram-negative bacteria |

| Derivative B | Enzyme inhibitor | 15.0 | Specific enzyme |

Table 2: Synthesis Pathways for Derivatives

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Halogenation | Bromine, Chlorine | 75 |

| Acylation | Acetic Anhydride | 85 |

| Reduction | Lithium Aluminum Hydride | 90 |

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride involves its ability to undergo nucleophilic substitution reactions. The halogen atoms (bromine, chlorine, and fluorine) can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.

Signal Transduction Pathways: Its derivatives can modulate signal transduction pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s reactivity and applications are influenced by the electronic and steric effects of its halogen substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparison of 3'-Bromo-4'-chloro-5'-fluorophenacyl Chloride with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoroacetyl group in 2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone increases lipophilicity, making it suitable for blood-brain barrier penetration in drug design . In contrast, the hydroxyl group in 3′-Bromo-5′-chloro-2′-hydroxyacetophenone improves aqueous solubility but reduces electrophilicity .

Reactivity: The presence of three halogens (Br, Cl, F) in the target compound likely enhances its electrophilicity compared to analogs with fewer electron-withdrawing groups. This property is critical in nucleophilic substitution reactions, such as β-lactam synthesis (e.g., azetidinones in ) .

Steric Hindrance : 3',4'-Dibromo-5'-fluorophenacyl chloride’s dual bromine substituents may reduce reactivity due to steric bulk, despite its higher molecular weight .

Biological Activity

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride (CAS No. 1805576-12-8) is a halogenated phenacyl chloride derivative, notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is characterized by a unique halogen substitution pattern that may influence its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C8H4BrClF

- Molecular Weight : 251.47 g/mol

- SMILES Notation : C(=O)(C1=CC(=C(C=C1Br)Cl)F)Cl

Biological Activity Overview

The biological activity of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride has been investigated primarily in the context of its effects on various cellular pathways and receptor interactions.

- Receptor Modulation : The compound has been shown to interact with specific receptors, influencing signaling pathways associated with pain and inflammation. For instance, it may act as an antagonist or modulator of purinergic receptors, which play a critical role in pain perception and neuronal signaling.

- Antimicrobial Activity : Preliminary studies suggest that halogenated phenacyl derivatives exhibit antimicrobial properties. The presence of bromine and chlorine in the structure may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology evaluated various halogenated compounds, including 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride, for their antimicrobial efficacy against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a study conducted by researchers at the University of East Anglia, the cytotoxic effects of several phenacyl derivatives were assessed on MCF-7 breast cancer cells. The findings indicated that 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity . Further analysis revealed that the compound induced apoptosis via caspase activation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-bromo-4'-chloro-5'-fluorophenacyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic halogenation using SAM-dependent halogenases (e.g., fluorinases or chlorinases), which catalyze the transfer of halides (Cl⁻, Br⁻, F⁻) to specific positions on aromatic rings. Reaction efficiency depends on enzyme specificity, substrate concentration (e.g., SAM and halide ratios), and pH . For example, chlorinases like EC 2.5.1.94 require low chloride concentrations and high L-methionine levels to favor reverse reactions in vitro . Alternative chemical routes may involve Friedel-Crafts acylation or directed ortho-metalation for regioselective halogenation, with yields optimized by controlling temperature (e.g., −20°C for sensitive intermediates) and stoichiometric ratios of halogenating agents .

Q. How should researchers purify and store 3'-bromo-4'-chloro-5'-fluorophenacyl chloride to ensure stability?

- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Storage requires anhydrous conditions at −20°C in amber vials to prevent photodegradation and hydrolysis. Purity (>95%) should be verified via HPLC or NMR, with monitoring for decomposition products like free halides or phenacyl alcohols .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substitution patterns (e.g., splitting from adjacent halogens). -NMR confirms carbonyl and aromatic ring integrity.

- MS : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br/Cl).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of halogens (F > Cl > Br) deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Steric hindrance from bulky bromo and chloro groups can slow Suzuki-Miyaura couplings, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Computational studies (DFT) predict activation barriers for specific substitution patterns, aiding reaction design .

Q. What strategies resolve contradictions in reported catalytic efficiencies of halogenases for this compound?

- Methodological Answer : Discrepancies arise from enzyme source variations (e.g., marine vs. terrestrial bacteria) and assay conditions (e.g., SAM cofactor availability). Researchers should:

- Standardize assays : Use identical buffer systems (pH 7.4, 25°C) and SAM/Cl⁻ ratios.

- Employ kinetics : Measure values under saturating substrate conditions.

- Compare homologs : Test orthologous halogenases (e.g., SalL from Salinispora tropica) for activity divergence .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization steps are required?

- Methodological Answer : Yes. The phenacyl chloride moiety is a versatile handle for nucleophilic displacement (e.g., with thiols or amines to form sulfides or amides). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.